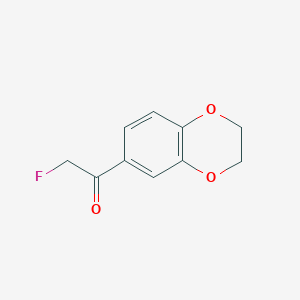

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one

Beschreibung

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one is a fluorinated aromatic ketone featuring a 1,4-benzodioxin scaffold. The compound’s structure combines the electron-rich benzodioxin ring with a fluoroethyl ketone moiety, which may confer unique physicochemical and biological properties.

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFHRADCXNQMKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluoro group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and enzyme inhibitory properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating various signaling pathways involved in biological processes .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include halogenated, amino-substituted, and heterocyclic benzodioxin derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Benzodioxin Derivatives

Key Observations :

- Fluorine, as in the target compound, may improve metabolic stability and lipophilicity due to its small size and strong C-F bond.

- The target compound’s fluoroethyl group could modulate interactions with enzymes or receptors.

- Synthetic Routes : Brominated analogs are synthesized via halogenation (e.g., pyridinium tribromide ), whereas fluorination may require specialized reagents like Selectfluor.

Physicochemical Properties

- Stability : The C-F bond’s strength suggests resistance to hydrolysis and oxidative degradation compared to brominated analogs.

Pharmacological Potential

While direct data on the target compound are lacking, analogs highlight trends:

- Antihepatotoxic Activity : Flavone-dioxane derivatives (e.g., ) reduce liver damage biomarkers (SGOT, SGPT), suggesting the benzodioxin moiety contributes to hepatoprotection.

- Antimicrobial Applications : Imidazothiadiazole derivatives (e.g., ) target bacterial outer membrane proteins, indicating fluorinated benzodioxins could be explored for similar uses.

Biologische Aktivität

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound, synthesizing findings from various studies.

Synthesis

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one typically involves multiple steps, often starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The process may include reactions with various reagents to introduce functional groups that enhance biological activity. For instance, the compound can be synthesized through the reaction of 2-bromo-N-(un/substituted-phenyl)acetamides with 2,3-dihydrobenzo[1,4]-dioxin derivatives in a DMF solvent system using lithium hydride as a base .

Biological Activity

The biological activity of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one has been evaluated in various contexts:

Antimicrobial and Insecticidal Properties

Recent studies have indicated that compounds related to the benzodioxole structure exhibit significant larvicidal activity against Aedes aegypti, the mosquito vector for several viral diseases. For example, derivatives with similar structures demonstrated LC50 values indicating effective larvicidal potential without cytotoxic effects on mammalian cells . This suggests that 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-fluoroethan-1-one may also possess similar properties.

Enzyme Inhibition Studies

Inhibitory activities against enzymes such as α-glucosidase and acetylcholinesterase have been assessed for related benzodioxole compounds. These enzymes are crucial in the context of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The results indicated that certain derivatives could inhibit these enzymes effectively, suggesting potential therapeutic applications in managing these conditions .

Case Studies

Several case studies have highlighted the compound's biological activities:

Research Findings

Research has shown that structural modifications can significantly impact the biological activity of benzodioxole derivatives. The presence of specific substituents on the aromatic ring enhances insecticidal properties and enzyme inhibition capabilities. For instance:

- Substituent Effects : The addition of methylenedioxy groups has been linked to increased larvicidal activity.

- Safety Profile : Compounds derived from this family have demonstrated low toxicity levels in mammalian models, making them suitable candidates for further development as therapeutics or insecticides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.